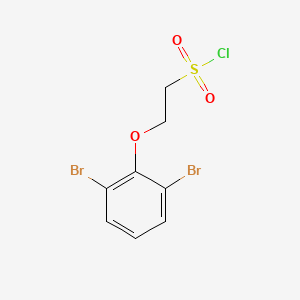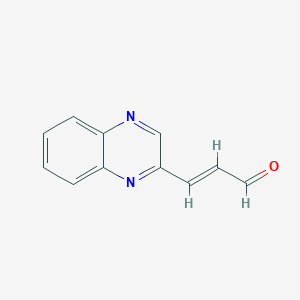
3-(Quinoxalin-2-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinoxalin-2-yl)acrylaldehyde is an organic compound characterized by the presence of a quinoxaline ring attached to an acrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)acrylaldehyde typically involves the condensation of quinoxaline derivatives with aldehydes under specific conditions. One common method involves the use of trifluoroacetic acid as a catalyst in the condensation reaction between quinoxaline-2-ones and substituted indoles . This method is favored for its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Quinoxalin-2-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The quinoxaline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoxalin-2-ylacrylic acid.
Reduction: Quinoxalin-2-ylpropanol.
Substitution: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
3-(Quinoxalin-2-yl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing kinase inhibitors.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(Quinoxalin-2-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, quinoxaline derivatives are known to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, making it a versatile tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- 3-(Quinolin-2-yl)acrylaldehyde
- 3-(Pyrimidin-4-yl)acrylaldehyde
- 3-(Indol-2-yl)acrylaldehyde
Comparison: 3-(Quinoxalin-2-yl)acrylaldehyde is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly effective in specific applications, such as kinase inhibition and material science .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(E)-3-quinoxalin-2-ylprop-2-enal |
InChI |
InChI=1S/C11H8N2O/c14-7-3-4-9-8-12-10-5-1-2-6-11(10)13-9/h1-8H/b4-3+ |
Clé InChI |
VBJJHIRQYNCQJH-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/C=O |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


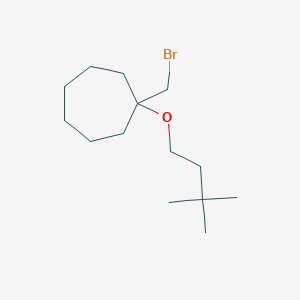
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
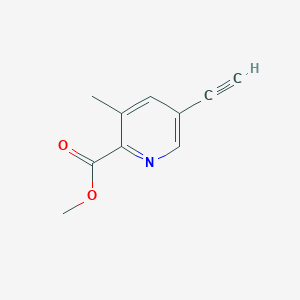
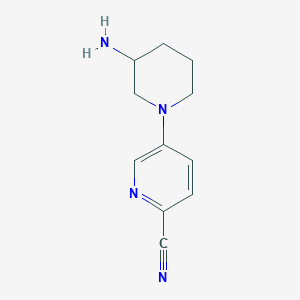
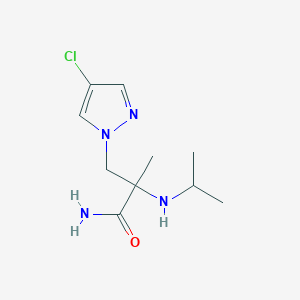
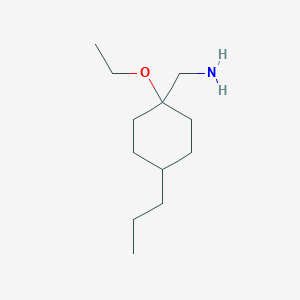
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
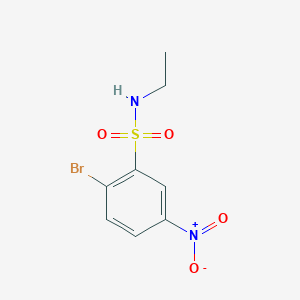
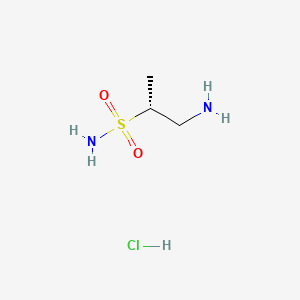
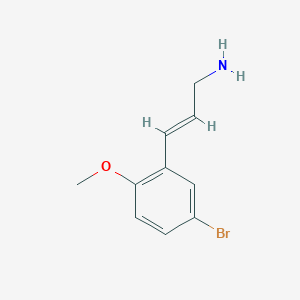
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
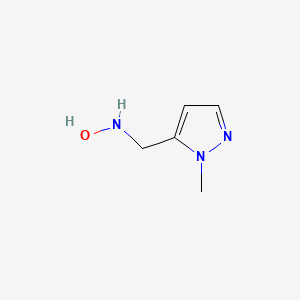
aminehydrochloride](/img/structure/B15325104.png)
